![molecular formula C6H2F3I2N B11789186 2,5-Diiodo-3-(trifluoromethyl)pyridine](/img/structure/B11789186.png)
2,5-Diiodo-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F3I2N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
Vorbereitungsmethoden
The synthesis of 2,5-Diiodo-3-(trifluoromethyl)pyridine typically involves the iodination of a trifluoromethylpyridine precursor. One common method includes the reaction of 3-(trifluoromethyl)pyridine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high efficiency and scalability .
Analyse Chemischer Reaktionen
2,5-Diiodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atoms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-Diiodo-3-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atoms can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug design .
Vergleich Mit ähnlichen Verbindungen
2,5-Diiodo-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Diiodo-5-(trifluoromethyl)pyridine: This compound has a similar structure but with different positions of the iodine atoms, leading to distinct chemical properties and reactivity.
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound features a pyrrolo[2,3-b]pyridine core, which imparts different electronic and steric effects compared to the pyridine ring.
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound contains chlorine and fluorine atoms instead of iodine, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C6H2F3I2N |
---|---|
Molekulargewicht |
398.89 g/mol |
IUPAC-Name |
2,5-diiodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H |
InChI-Schlüssel |
QBICEAQJEAPYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.